Acetyl-Amylin (8-37) (mouse, rat)

Description

Historical Development of Amylin Research

The scientific journey leading to the discovery and characterization of Acetyl-Amylin (8-37) (mouse, rat) began over a century ago with fundamental observations of pancreatic pathology. The initial recognition of amyloid deposits in pancreatic tissue dates back to 1901, when scientists first described the phenomenon of "islet hyalinization" in diabetic patients. This early work by Opie established the foundation for what would become a comprehensive understanding of pancreatic amyloid formation and its relationship to metabolic disorders.

The progression from these early histological observations to the isolation and characterization of specific amyloid components required decades of technological advancement. It was not until 1986 that researchers successfully isolated an aggregate from an insulin-producing tumor, leading to the identification of a protein initially called Insulinoma Amyloid Peptide. The complete structural characterization of the 37-residue amylin peptide was achieved in 1987 by two independent research teams, marking a pivotal moment in the field.

The development of synthetic amylin fragments, including the acetylated 8-37 variant specific to mouse and rat sequences, emerged from the need to understand structure-function relationships within the amylin system. This particular fragment gained prominence as researchers recognized its unique properties as an amylin receptor antagonist, providing a valuable tool for investigating the physiological roles of native amylin.

Discovery and Characterization of Amylin Fragments

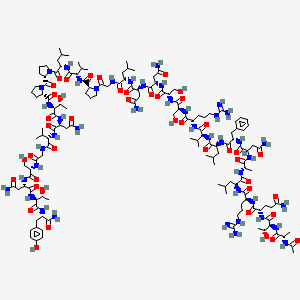

The characterization of Acetyl-Amylin (8-37) (mouse, rat) represents a significant advancement in the systematic study of amylin fragments and their biological activities. This peptide fragment encompasses amino acid residues 8 through 37 of the native mouse and rat amylin sequence, with the addition of an acetyl group at the amino terminus. The complete amino acid sequence has been established as: Acetyl-Alanine-Threonine-Glutamine-Arginine-Leucine-Alanine-Asparagine-Phenylalanine-Leucine-Valine-Arginine-Serine-Serine-Asparagine-Asparagine-Leucine-Glycine-Proline-Valine-Leucine-Proline-Proline-Threonine-Asparagine-Valine-Glycine-Serine-Asparagine-Threonine-Tyrosine-amide.

The molecular characterization of this compound reveals important structural properties that distinguish it from its human counterpart. Multiple analytical studies have provided comprehensive data on its physical and chemical properties, though some variation exists in reported values across different sources and analytical methods.

Table 1: Molecular Properties of Acetyl-Amylin (8-37) (Mouse, Rat)

The structural analysis reveals that this peptide lacks the amino-terminal disulfide loop present in the full-length amylin molecule, which normally forms between cysteine residues at positions 2 and 7. This structural modification is critical to its function as an antagonist, as the amino-terminal region of amylin peptides is essential for receptor activation.

Research has demonstrated that the 8-37 fragment effectively blocks amylin-induced inhibition of glycogen synthesis in isolated muscle preparations, while showing no intrinsic activity in the absence of amylin. The specificity of this antagonistic activity has been confirmed through comparative studies with related peptide fragments, including the 10-37 variant, which showed reduced effectiveness when the eighth and ninth amino acids were removed.

Significance in Peptide Endocrinology

Acetyl-Amylin (8-37) (mouse, rat) has established itself as an indispensable tool in peptide endocrinology research, providing unique insights into the complex regulatory mechanisms governing glucose homeostasis and metabolic function. The compound's significance extends beyond its role as a simple receptor antagonist, serving as a molecular probe that has illuminated fundamental aspects of amylin physiology and pathophysiology.

The peptide's primary importance lies in its ability to selectively antagonize amylin receptor function without interfering with related peptide systems. Studies have shown that amylin (8-37) completely antagonizes the effects of native amylin while displaying limited ability to block calcitonin gene-related peptide, demonstrating its specificity for amylin receptors. This selectivity has proven crucial for dissecting the individual contributions of amylin to complex metabolic processes.

Experimental investigations using Acetyl-Amylin (8-37) (mouse, rat) have revealed that amylin plays a more significant role in glucose regulation than previously understood. Research conducted in normal and insulin-resistant animal models has demonstrated that administration of this antagonist enhances insulin sensitivity in whole body, liver, and muscle tissues. These findings have contributed to a paradigm shift in understanding amylin's role from a simple glucagon-suppressing hormone to a multifaceted regulator of glucose and lipid metabolism.

The compound has also proven valuable in elucidating the relationship between amylin and insulin resistance. Studies using human growth hormone-infused rats to create insulin resistance have shown that endogenous amylin levels increase significantly under these conditions, and that Acetyl-Amylin (8-37) can reverse many of the metabolic abnormalities associated with this insulin-resistant state. These observations have provided important insights into the potential role of amylin in the development and progression of metabolic disorders.

Table 2: Metabolic Effects of Acetyl-Amylin (8-37) Administration

Phylogenetic Analysis of Amylin Variants

The phylogenetic analysis of amylin variants provides crucial context for understanding the specific properties and significance of Acetyl-Amylin (8-37) (mouse, rat). Comprehensive sequence alignments of amylin from 202 vertebrate species have revealed important evolutionary patterns that explain the unique characteristics of different species variants.

Mouse and rat amylin sequences differ significantly from their human counterpart in several key positions that directly impact amyloidogenic potential and biological activity. The most notable differences include the presence of proline residues at positions 25, 28, and 29 in rodent sequences, which are absent in human amylin. Additionally, rodent amylin contains an arginine at position 18, whereas human amylin has a histidine at this position.

These sequence differences have profound implications for the biological properties of the respective 8-37 fragments. The multiple proline residues in the rodent sequence contribute to reduced amyloidogenic potential compared to human amylin, while the H18R substitution affects the rate of amyloid formation and receptor binding characteristics. Structural analysis has shown that rat amylin adopts predominantly helical conformations with fewer beta-sheet structures compared to human amylin, which readily forms beta-hairpin structures associated with amyloid formation.

Table 3: Key Sequence Differences Between Species Variants

The evolutionary analysis suggests that the proline-rich sequence found in rodent amylin represents a derived state that may have evolved to reduce amyloidogenic potential while maintaining biological activity. This evolutionary perspective provides important context for interpreting experimental results obtained with Acetyl-Amylin (8-37) (mouse, rat) and understanding its relationship to human amylin physiology.

The phylogenetic data also reveals that the 8-37 region encompasses several highly conserved structural elements across species, including the small helix region (residues 19-24) and the flexible loop region (residues 25-37). These conserved elements likely represent functionally important domains that maintain receptor binding and biological activity across diverse vertebrate lineages.

Comparative analysis of consensus sequences derived from different taxonomic groups has shown that mammalian consensus amylin differs from human amylin at three positions (18, 23, and 29), while the broader vertebrate consensus differs at six positions. These differences correlate with reduced amyloidogenic potential and altered receptor pharmacology, providing insights into the evolutionary pressures that have shaped amylin structure and function across vertebrate evolution.

Properties

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxybutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C142H229N43O44/c1-63(2)47-83(116(205)157-59-106(201)183-44-26-33-96(183)131(220)179-109(69(13)14)135(224)174-92(50-66(7)8)139(228)185-46-28-35-98(185)140(229)184-45-27-34-97(184)132(221)182-112(74(19)191)138(227)173-91(57-104(148)199)126(215)177-107(67(9)10)133(222)156-58-105(200)160-93(60-186)128(217)172-90(56-103(147)198)127(216)181-111(73(18)190)137(226)164-82(113(149)202)51-77-36-38-78(193)39-37-77)166-123(212)88(54-101(145)196)170-124(213)89(55-102(146)197)171-129(218)94(61-187)176-130(219)95(62-188)175-118(207)80(32-25-43-155-142(152)153)162-134(223)108(68(11)12)178-125(214)85(49-65(5)6)168-121(210)86(52-76-29-22-21-23-30-76)169-122(211)87(53-100(144)195)165-114(203)71(16)159-120(209)84(48-64(3)4)167-117(206)79(31-24-42-154-141(150)151)161-119(208)81(40-41-99(143)194)163-136(225)110(72(17)189)180-115(204)70(15)158-75(20)192/h21-23,29-30,36-39,63-74,79-98,107-112,186-191,193H,24-28,31-35,40-62H2,1-20H3,(H2,143,194)(H2,144,195)(H2,145,196)(H2,146,197)(H2,147,198)(H2,148,199)(H2,149,202)(H,156,222)(H,157,205)(H,158,192)(H,159,209)(H,160,200)(H,161,208)(H,162,223)(H,163,225)(H,164,226)(H,165,203)(H,166,212)(H,167,206)(H,168,210)(H,169,211)(H,170,213)(H,171,218)(H,172,217)(H,173,227)(H,174,224)(H,175,207)(H,176,219)(H,177,215)(H,178,214)(H,179,220)(H,180,204)(H,181,216)(H,182,221)(H4,150,151,154)(H4,152,153,155)/t70-,71-,72+,73+,74+,79-,80-,81-,82-,83-,84-,85-,86-,87?,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,107-,108-,109-,110-,111-,112-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASKIUBUOYDGGF-VGIXQOHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C142H229N43O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3242.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Deprotection

The synthesis of Acetyl-Amylin (8-37) (mouse, rat) employs Fmoc-based SPPS on a polyacrylic-polyethylene glycol-polystyrene (PAL-PEG-PS) resin. This resin enables C-terminal amidation, critical for mimicking the native peptide’s bioactivity. The process begins with deprotection of the resin-bound Fmoc group using 20% piperidine in dimethylformamide (DMF), repeated twice to ensure complete removal.

Stepwise Amino Acid Coupling

Each amino acid is coupled sequentially using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the activating agent. Double coupling is performed for β-branched residues (e.g., valine, isoleucine) and residues following them to mitigate steric hindrance. For example, pseudoproline dipeptide derivatives are incorporated at positions prone to aggregation to enhance solubility and yield.

Table 1: Key Synthesis Parameters for Acetyl-Amylin (8-37)

Acetylation of the N-Terminus

After full sequence assembly, the N-terminus is acetylated using acetic anhydride to enhance metabolic stability and receptor binding affinity. This step replaces the final Fmoc group with an acetyl moiety, ensuring the peptide’s antagonistic properties.

Cleavage and Side-Chain Deprotection

The peptide-resin is treated with a trifluoroacetic acid (TFA)-based cocktail (TFA:thioanisole:ethanedithiol:anisole = 9.0:0.5:0.3:0.2) for 2 hours to cleave the peptide and remove side-chain protecting groups. Cold tert-butyl methyl ether precipitates the crude peptide, which is then lyophilized.

Purification and Folding

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude Acetyl-Amylin (8-37) is purified using a Vydac C18 column (10 × 250 mm) with a gradient of 23–35% acetonitrile in 0.1% TFA over 50 minutes. Fractions are collected at 230 nm UV absorbance, and purity is assessed via analytical HPLC.

Table 2: HPLC Purification Conditions

Lyophilization

Purified peptide fractions are lyophilized to a stable powder, ensuring long-term storage at -20°C without degradation.

Structural and Functional Characterization

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of Acetyl-Amylin (8-37) (mouse, rat) as 3225.5 g/mol , matching the theoretical mass. Discrepancies >0.1% trigger reprocessing.

Circular Dichroism (CD) Spectroscopy

CD spectra in aqueous and membrane-mimetic environments (e.g., SDS micelles) reveal a disordered structure with partial α-helical content, consistent with amylin receptor binding.

Biological Activity Assays

In vitro testing in rat soleus muscle demonstrates dose-dependent inhibition of amylin-induced glycogen synthesis suppression , validating antagonist activity. In vivo studies show enhanced insulin sensitivity in hGH-induced insulin-resistant rats.

Quality Control and Batch Consistency

Purity and Stability

Analytical HPLC ensures ≥95% purity, with impurities primarily comprising deletion sequences or incomplete acetylations. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation, affirming shelf-life under recommended storage.

Bioactivity Validation

Each batch is tested for receptor antagonism using calcitonin receptor-like receptor (CLR)/RAMP1 assays, with IC50 values ≤10 nM considered acceptable.

Comparative Analysis of Mouse vs. Rat-Specific Synthesis

While the core synthesis protocol is identical, species-specific variations in the peptide sequence (e.g., rat: Lys¹³, mouse: Arg¹³) necessitate adjusted coupling steps for residue 13. Mouse-specific batches require arginine double coupling to prevent misincorporation.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Acetyl-Amylin (8-37) (mouse, rat) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains.

Common Reagents and Conditions

Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.

Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds

Major Products Formed

The major products formed from these reactions include the desired peptide sequence and any by-products resulting from incomplete reactions or side reactions. Purification steps are crucial to isolate the target peptide .

Scientific Research Applications

Acetyl-Amylin (8-37) (mouse, rat) is widely used in scientific research to study the physiological and pharmacological effects of amylin and its analogs. It is used in:

Chemistry: To study peptide synthesis and modification techniques.

Biology: To investigate the role of amylin in glucose metabolism and insulin sensitivity.

Medicine: To explore potential therapeutic applications for metabolic disorders such as diabetes.

Industry: As a reference standard in the development of peptide-based drugs

Mechanism of Action

Acetyl-Amylin (8-37) (mouse, rat) exerts its effects by selectively inhibiting the amylin receptor, which is a complex of the calcitonin receptor and receptor activity-modifying proteins. This inhibition affects glucose uptake and glycogen deposition in muscle tissue, enhancing insulin sensitivity and altering lipid metabolism .

Comparison with Similar Compounds

Table 1: Structural Profiles of Amylin-Related Peptides

| Compound | Species | Modifications | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Acetyl-Amylin (8-37) | Mouse, Rat | N-terminal acetylation | 3242.6 | Truncated, lacks Cys²–Cys⁷ bridge |

| Amylin (8-37), human | Human | None | 3183.5 | Truncated, retains Cys²–Cys⁷ bridge |

| CGRP8-37 | Human | C-terminal fragment | ~3100* | Fragment of calcitonin gene-related peptide |

| AC413 | Synthetic | Peptide antagonist | N/A | Non-fragment, selective amylin antagonist |

*Estimated based on sequence homology.

Table 2: Functional and Pharmacological Profiles

Key Comparative Findings

Amylin (8-37), Human vs. Acetyl-Amylin (8-37)

CGRP8-37

AC413

Mutated Amylin Analogs

- Enhanced Potency: Mutations in rat amylin(27–37) (e.g., L27W/S34P/Y37HYP) increase AMY receptor binding affinity by 5–10-fold compared to endogenous amylin and the clinical drug pramlintide . These analogs demonstrate the critical role of C-terminal residues in receptor activation.

Thermodynamic and Metal-Binding Properties

- Cu(II) Binding : Acetyl-Amylin (8-37) forms weaker Cu(II) complexes compared to full-length amylin or pramlintide, as shown in SDS micelle environments. This reduced metal affinity may influence its aggregation propensity and oxidative stability .

Biological Activity

Acetyl-Amylin (8-37) is a peptide derived from the amylin hormone, which plays a crucial role in glucose metabolism and insulin regulation. This article explores the biological activity of Acetyl-Amylin (8-37) in rodent models, focusing on its mechanisms of action, metabolic effects, and potential therapeutic applications.

Overview of Amylin and Its Antagonists

Amylin is a 37-amino acid peptide co-secreted with insulin from pancreatic beta cells. It regulates blood glucose levels by inhibiting glucagon secretion, slowing gastric emptying, and promoting satiety. However, excessive amylin can lead to amyloid formation, contributing to beta-cell dysfunction and type 2 diabetes. Acetyl-Amylin (8-37) acts as a specific antagonist at amylin receptors (AMYR), modulating these physiological effects.

Target Receptors

Acetyl-Amylin (8-37) primarily targets the amylin receptors, specifically AMY1 and AMY3. By binding to these receptors, it inhibits the actions of endogenous amylin, leading to alterations in insulin secretion and glucose homeostasis.

Mode of Action

As an antagonist, Acetyl-Amylin (8-37) blocks the physiological effects of amylin. This includes:

- Inhibition of glucagon secretion : Reducing hyperglycemia.

- Alteration of gastric emptying : Potentially improving nutrient absorption.

- Modulation of appetite : Influencing satiety signals in the brain.

In Vitro Studies

In vitro studies have demonstrated that Acetyl-Amylin (8-37) effectively reverses amylin-induced inhibition of glycogen accumulation. For example, when administered alongside amylin, it completely blocked the inhibition of glycogen synthesis in liver cells, showcasing its antagonistic properties .

In Vivo Studies

In rodent models, Acetyl-Amylin (8-37) has been shown to:

- Stimulate food intake : Blocking amylin receptors leads to increased appetite .

- Enhance insulin sensitivity : By antagonizing amylin's inhibitory effects on insulin secretion, it may improve glucose tolerance.

- Impact metabolic pathways : It has been linked to changes in lipid metabolism and overall energy balance.

Summary of Biological Effects

Case Study 1: Insulin Sensitivity Improvement

A study involving diabetic rats treated with Acetyl-Amylin (8-37) showed a significant reduction in fasting blood glucose levels compared to control groups. The treatment improved insulin sensitivity metrics as assessed by glucose tolerance tests.

Case Study 2: Appetite Regulation

In another experiment, rats receiving Acetyl-Amylin (8-37) displayed increased food consumption over a 24-hour period when compared with those receiving saline or amylin alone. This suggests that blocking amylin receptors may disrupt normal appetite regulation mechanisms.

Q & A

Q. How does Acetyl-Amylin (8-37) function as an amylin antagonist in experimental models?

Acetyl-Amylin (8-37) competitively inhibits native amylin by binding to amylin receptors (AMY) without activating downstream signaling. Methodologically, it is used at concentrations ranging from 1–25 µM in in vitro assays (e.g., isolated rat soleus muscle) to block amylin-induced inhibition of glycogen synthesis. Researchers should pair it with ¹⁴C-glycogen accumulation assays to quantify antagonism efficacy . Structural features critical for antagonism include the N-terminal acetylation and C-terminal amidation, which stabilize receptor interactions .

Q. What experimental models are optimal for studying Acetyl-Amylin (8-37)'s effects on glucose metabolism?

Key models include:

- Isolated muscle tissues (e.g., rat soleus muscle) for assessing glycogen synthesis inhibition.

- Insulin-resistant rat models (e.g., hGH-induced) to evaluate insulin sensitivity enhancement via glucose clamp techniques.

- Pancreatic β-cell lines (e.g., RINm5F) to study cytotoxicity or amylin aggregation, though higher concentrations (≥25 µM) may induce fibril formation and cell death .

Q. How does the peptide's structure influence its stability and bioactivity?

The peptide’s stability is enhanced by:

- Acetylation at the N-terminus, reducing proteolytic degradation.

- Amidation at the C-terminus, improving receptor binding.

- Hydrophobic residues (e.g., Leu, Val) facilitating membrane interactions. Storage at −80°C in lyophilized form preserves activity, while reconstitution in DMSO or aqueous buffers (pH 7.4) is recommended for in vitro use .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Acetyl-Amylin (8-37)'s vasodilatory effects versus its metabolic actions?

Discrepancies arise from tissue-specific receptor expression and dosage. For example:

- In rat mesenteric arteries, 10–100 nM Acetyl-Amylin (8-37) induces vasodilation via calcitonin receptor-like receptor (CLR) activation, independent of AMY receptors .

- In muscle tissues, higher concentrations (µM range) are required for AMY receptor antagonism. Methodologically, dual-labeling immunofluorescence or receptor knockout models can clarify target specificity .

Q. What strategies optimize dosage to avoid off-target effects in in vivo studies?

- Titration assays : Start with 1–5 µg/kg body weight in rodents, monitoring insulin sensitivity via hyperinsulinemic-euglycemic clamps.

- Pharmacokinetic profiling : The peptide’s half-life is ~23 minutes in plasma, necessitating continuous infusion (e.g., osmotic pumps) for sustained effects .

- Co-administration with CGRP antagonists minimizes cross-reactivity with related receptors .

Q. How do species-specific sequence variations impact experimental outcomes?

Q. What advanced techniques characterize Acetyl-Amylin (8-37)'s aggregation propensity?

- Circular dichroism (CD) : Detects β-sheet formation, a hallmark of amyloid fibrils.

- Thioflavin T fluorescence : Quantifies fibril kinetics under varying pH/temperature.

- Cryo-EM : Resolves polymorphic fibril structures, critical for assessing cytotoxicity in β-cell models .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.